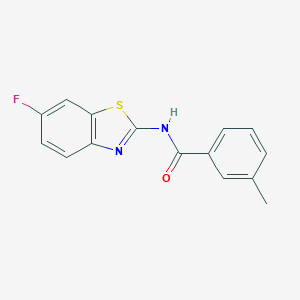
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazole derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a fluorine atom and a benzamide group in the structure of this compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide typically involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods: Industrial production of N-(6-fluoro-
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H11FN2OS
- CAS Number : 476297-62-8
The presence of a fluorine atom and a benzamide group enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can effectively inhibit various bacterial strains.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, Escherichia coli | 5 µg/mL |
| N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide | Pseudomonas aeruginosa, Bacillus subtilis | 10 µg/mL |
| N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide | Klebsiella pneumoniae, Salmonella typhi | 8 µg/mL |
This table illustrates that this compound has comparable MIC values to other derivatives in its class, indicating its potential effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or proliferation.
- Disruption of Cellular Processes : By interacting with cellular pathways, it can disrupt essential biological processes in microorganisms or cancer cells.
For example, related compounds have been shown to inhibit the activity of β-ketoacyl-acyl carrier protein synthase III (ecKAS III), an enzyme crucial for bacterial fatty acid synthesis .
Study on Antibacterial Efficacy
A study conducted by Shanmugam et al. focused on the synthesis and evaluation of various benzothiazole derivatives, including this compound. The results indicated that this compound demonstrated significant antibacterial activity against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli. The MIC values obtained were notably lower than those for standard antibiotics like ampicillin .
Anticancer Properties
In addition to its antibacterial effects, preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-9-3-2-4-10(7-9)14(19)18-15-17-12-6-5-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKURUAXQACORJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














